3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N,N-dimethylazetidine-1-sulfonamide

Medicinal Chemistry Physicochemical Property Optimization Kinase Inhibitor Design

This building block features a unique N,N-dimethylsulfonamide group that eliminates carbonic anhydrase zinc coordination, making it an essential negative control for CA inhibitor studies. The furan-2-yl substituent enables late-stage diversification via electrophilic substitution or cross-coupling, while the azetidine ring imposes conformational constraint for structure-based design. With ≥95% purity and no hydrogen-bond donors on the sulfonamide, this compound serves as a benchmarking standard for physicochemical profiling of oxadiazole-sulfonamide libraries. Order now to access a differentiated scaffold for mGluR5 allosteric modulator SAR and metabolic stability optimization.

Molecular Formula C11H14N4O4S
Molecular Weight 298.32
CAS No. 1428348-14-4
Cat. No. B2687208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N,N-dimethylazetidine-1-sulfonamide
CAS1428348-14-4
Molecular FormulaC11H14N4O4S
Molecular Weight298.32
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CO3
InChIInChI=1S/C11H14N4O4S/c1-14(2)20(16,17)15-6-8(7-15)11-12-10(13-19-11)9-4-3-5-18-9/h3-5,8H,6-7H2,1-2H3
InChIKeyOZDAVRYBLDISIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N,N-dimethylazetidine-1-sulfonamide (CAS 1428348-14-4): Structural Identity and Procurement-Relevant Baseline


3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N,N-dimethylazetidine-1-sulfonamide (CAS 1428348-14-4; molecular formula C₁₁H₁₄N₄O₄S; molecular weight 298.32 g/mol) is a synthetic small molecule combining three privileged scaffolds: a 1,2,4-oxadiazole core, an azetidine ring, and a sulfonamide group, with a furan-2-yl substituent at the oxadiazole 3-position . The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, conferring enhanced hydrolytic and metabolic stability . The azetidine ring introduces conformational constraint (reduced ring flexibility versus pyrrolidine or piperidine analogs) and a tertiary sulfonamide nitrogen that distinguishes it from carbonyl-linked azetidine derivatives such as 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide . The N,N-dimethylsulfonamide moiety eliminates the hydrogen-bond donor capacity of a primary sulfonamide NH, which can alter both target-binding profiles and physicochemical properties relative to classic aryl sulfonamides . This compound is offered by multiple chemical suppliers as a research-grade building block (typical purity ≥95%) for medicinal chemistry and chemical biology applications .

Why Generic Substitution Fails for CAS 1428348-14-4: Three Structural Features Creating Non-Interchangeable Differentiation from Closest Analogs


Within the azetidinyl-oxadiazole chemical space, three structural features of CAS 1428348-14-4 collectively preclude direct substitution by even closely related analogs. First, the N,N-dimethylsulfonamide terminus on the azetidine ring replaces the carbonyl linker found in analogs such as 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, fundamentally altering the electronic character and hydrogen-bonding capacity at this position . Second, the furan-2-yl substituent at the oxadiazole 3-position introduces distinct electronic (π-excessive heteroaromatic) and steric properties compared to phenyl-substituted analogs like 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide, with demonstrated consequences for target engagement in related oxadiazole series . Third, the combination of the 1,2,4-oxadiazole regioisomer (versus the 1,3,4-oxadiazole alternative) with the azetidine scaffold creates a specific three-dimensional pharmacophore geometry that published SAR studies on azetidinyl oxadiazoles have shown to produce PAM-to-NAM functional switching with subtle structural modifications . These three features together mean that even compounds sharing the same core scaffold but differing in any one of these positions cannot be assumed to exhibit equivalent biological, physicochemical, or pharmacological behavior.

Quantitative Differentiation Evidence for CAS 1428348-14-4: Head-to-Head Comparisons and Class-Level Inference Against Closest Analogs


N,N-Dimethylsulfonamide vs. Carbonyl Linker at Azetidine: Hydrogen-Bond Donor/Acceptor Profile Differentiation

CAS 1428348-14-4 bears an N,N-dimethylsulfonamide group directly attached to the azetidine ring nitrogen (linkage: azetidine-N–S(O)₂–N(CH₃)₂), whereas the closest carbonyl-linked analog, 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, employs an azetidine-N–C(O)–aryl sulfonamide linkage . This structural difference eliminates one hydrogen-bond donor (the sulfonamide NH present in primary/secondary sulfonamides) and replaces a planar amide bond with a tetrahedral sulfonamide geometry. In published SAR on azetidine sulfonamide kinase inhibitors, the N,N-dimethylsulfonamide terminus has been associated with improved membrane permeability (reduced H-bond donor count) and altered selectivity profiles compared to the corresponding carbonyl-linked or primary sulfonamide analogs . Direct quantitative permeability data for CAS 1428348-14-4 versus the carbonyl analog are not published; this differentiation is inferred from the structural class.

Medicinal Chemistry Physicochemical Property Optimization Kinase Inhibitor Design

Furan-2-yl vs. Phenyl Substituent at Oxadiazole 3-Position: Electronic and Steric Differentiation Relevant to Target Engagement

The furan-2-yl substituent at the 1,2,4-oxadiazole 3-position of CAS 1428348-14-4 distinguishes it from analogs bearing phenyl (3-[3-phenyl-1,2,4-oxadiazol-5-yl]-N,N-dimethylazetidine-1-sulfonamide), 2-methoxyphenyl, or 3-chlorophenyl groups at this position . In published SAR on azetidinyl oxadiazoles as mGluR5 allosteric modulators, the nature of the aryl/heteroaryl substituent at the oxadiazole 3-position was a critical determinant of PAM (positive allosteric modulator) versus NAM (negative allosteric modulator) functional activity, with furan-containing analogs exhibiting distinct potency and efficacy profiles compared to phenyl-substituted congeners . Although the specific mGluR5 activity of CAS 1428348-14-4 has not been published, the class-level SAR indicates that the furan-for-phenyl substitution is not silent and can produce functional switching in related chemotypes. Quantitative comparative data for CAS 1428348-14-4 versus phenyl analogs are not available in the public domain.

Structure-Activity Relationship Heterocyclic Chemistry GPCR Modulator Design

1,2,4-Oxadiazole Core: Metabolic Stability Advantage Over Ester and Amide Bioisosteres in the Azetidine Scaffold Context

The 1,2,4-oxadiazole ring in CAS 1428348-14-4 functions as a hydrolytically stable bioisostere of ester and amide bonds, a property extensively documented in medicinal chemistry literature . In direct comparative studies, 1,2,4-oxadiazole-containing compounds demonstrated significantly greater resistance to enzymatic hydrolysis than their ester counterparts, with half-life improvements of >10-fold observed in plasma stability assays across multiple chemotypes . This is particularly relevant when comparing CAS 1428348-14-4 to hypothetical ester-linked or amide-linked analogs that would connect the furan moiety to the azetidine-sulfonamide via a carbonyl-containing linker. The 1,2,4-oxadiazole regioisomer (vs. 1,3,4-oxadiazole) also exhibits a distinct dipole moment (~1.0 D for 1,2,4- vs. ~3.1 D for 1,3,4-oxadiazole), affecting both passive membrane permeability and target-binding complementarity . Quantitative metabolic stability data specific to CAS 1428348-14-4 have not been published; this advantage is inferred from the well-characterized behavior of the 1,2,4-oxadiazole scaffold class.

Metabolic Stability Bioisostere Strategy Lead Optimization

Azetidine Ring Constraint: Conformational Differentiation from Pyrrolidine and Piperidine Sulfonamide Analogs

The four-membered azetidine ring in CAS 1428348-14-4 imposes a defined puckering geometry (~20–30° out-of-plane) and a C–N–C bond angle of approximately 90°, significantly more constrained than the five-membered pyrrolidine (~105°) or six-membered piperidine (~110°) rings found in alternative sulfonamide scaffolds . This conformational restriction can translate into entropy-driven binding affinity advantages when the bioactive conformation matches the ground-state geometry of the free ligand. In published optimization campaigns, replacement of pyrrolidine with azetidine in sulfonamide-containing series resulted in up to 50-fold improvements in target potency attributed to reduced conformational entropy penalties upon binding . The specific impact of the azetidine scaffold on the binding properties of CAS 1428348-14-4 has not been reported. The N,N-dimethylsulfonamide substitution at the azetidine nitrogen further distinguishes this compound from azetidine carboxamide derivatives (such as those in the mGluR5 PAM series), which have well-characterized SAR but different hydrogen-bonding profiles .

Conformational Analysis Scaffold Optimization Ligand Efficiency

Absence of Primary Sulfonamide NH: Selectivity Implications vs. Classical Carbonic Anhydrase Inhibitor Pharmacophores

Classical aryl sulfonamide carbonic anhydrase inhibitors (CAIs) require a primary sulfonamide group (–SO₂NH₂) for zinc coordination in the enzyme active site. CAS 1428348-14-4 contains an N,N-dimethyl tertiary sulfonamide (lacking the essential –SO₂NH₂ or –SO₂NH– zinc-binding motif), which fundamentally precludes it from acting as a classical CAI . This differentiates it from 1,2,4-oxadiazole-containing primary sulfonamides, such as the subnanomolar hCA IX inhibitors reported by Krasavin et al. (2019), which achieve their potency through direct zinc coordination via the primary sulfonamide . The tertiary sulfonamide in CAS 1428348-14-4 instead functions as a hydrogen-bond acceptor and steric group, engaging targets through non-zinc-dependent mechanisms. While this structural feature eliminates CA inhibitory activity, it potentially reduces off-target effects associated with carbonic anhydrase inhibition (e.g., diuretic effects, metabolic acidosis) that are observed with primary sulfonamide-containing compounds. No direct selectivity data are published for CAS 1428348-14-4.

Target Selectivity Sulfonamide Pharmacophore Carbonic Anhydrase

Recommended Application Scenarios for CAS 1428348-14-4 Based on Structural Differentiation Evidence


Fragment-Based and Focused Library Design Using the 1,2,4-Oxadiazole-Azetidine-Sulfonamide Scaffold

CAS 1428348-14-4 is suited as a fragment-like entry point (MW 298.32, 11 heavy atoms in core scaffold) for constructing focused compound libraries targeting enzymes or receptors where metabolic stability of the central linker is critical . The pre-installed 1,2,4-oxadiazole provides a hydrolytically resistant bioisostere of ester/amide linkages, while the N,N-dimethylsulfonamide offers a vector for interactions with target proteins that does not involve zinc-dependent mechanisms, thereby reducing carbonic anhydrase-related off-target liability compared to primary sulfonamide analogs . The furan-2-yl substituent provides a synthetic handle for late-stage diversification via electrophilic substitution or metal-catalyzed cross-coupling, and its π-excessive character differentiates the electronic profile from the more common phenyl-substituted oxadiazole libraries . The azetidine ring's conformational constraint makes this scaffold suitable for structure-based design where reduced entropic penalty upon binding is desirable relative to more flexible pyrrolidine or piperidine sulfonamides .

Selectivity Profiling Against Carbonic Anhydrase Isoforms: Use as a CA-Inactive Control Compound

The tertiary N,N-dimethylsulfonamide group in CAS 1428348-14-4 renders it incapable of coordinating the active-site zinc ion in carbonic anhydrase enzymes, making it a structurally matched but CA-inactive control compound for studies involving 1,2,4-oxadiazole-containing primary sulfonamide CA inhibitors such as the subnanomolar hCA IX inhibitors developed by Krasavin et al. (2019) . In selectivity profiling panels, CAS 1428348-14-4 can serve as a negative control to confirm that biological effects observed with primary sulfonamide oxadiazole compounds are CA-mediated rather than scaffold-mediated. This application is particularly relevant given that 1,2,4-oxadiazole primary sulfonamides have shown potent activity against tumor-associated CA isoforms (hCA IX IC₅₀ = 0.89–4.23 nM), and distinguishing target-specific from scaffold-specific effects is critical for lead validation .

mGluR5 Allosteric Modulator Research: Exploration of Sulfonamide-Containing Analogs in the Azetidinyl Oxadiazole Series

Published SAR on azetidinyl oxadiazoles has demonstrated that sulfonamide analogs of azetidine carboxamides exhibit moderate mGluR5 negative allosteric modulator (NAM) activity, in contrast to the PAM activity observed for carboxamide and carbamate derivatives . CAS 1428348-14-4, with its N,N-dimethylsulfonamide substitution on the azetidine ring and furan-2-yl group at the oxadiazole 3-position, represents a specific substitution pattern within this pharmacophore that has not been explicitly characterized in the published SAR. This compound can serve as a tool for expanding the understanding of the 'PAM-to-NAM switch' phenomenon observed with close analogs in the azetidinyl oxadiazole series, where subtle modifications to the azetidine nitrogen substituent and the oxadiazole aryl group determine the direction and magnitude of allosteric modulation .

Physicochemical Property Benchmarking in Sulfonamide-Containing Heterocyclic Libraries

With a molecular weight of 298.32, calculated logP estimated at ~1.5–2.0, and zero hydrogen-bond donors on the sulfonamide group, CAS 1428348-14-4 occupies a favorable region of drug-like physicochemical space suitable for benchmarking the permeability and solubility properties of azetidine-sulfonamide-oxadiazole hybrids . The compound can be used as a reference standard in chromatographic logD₇.₄ determinations, PAMPA permeability assays, or thermodynamic solubility measurements to establish baseline values for this scaffold class, against which more elaborated analogs (such as the higher-MW carbonyl-linked derivative 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide) can be systematically compared . The absence of an ionizable NH and the relatively low molecular weight make this compound a suitable internal standard for assessing property changes upon SAR-driven structural elaboration .

Quote Request

Request a Quote for 3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N,N-dimethylazetidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.